molecular formula C9H10N8O2 B11111022 7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene

7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene

Cat. No.: B11111022
M. Wt: 262.23 g/mol
InChI Key: BDCKUVNPBAUKSD-UHFFFAOYSA-N
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Description

7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[330]octa-1,4,6-triene is a complex heterocyclic compound It features a unique structure that combines multiple nitrogen and oxygen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of piperidine derivatives with oxadiazole intermediates can yield the desired compound. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene is unique due to its bicyclic structure and the presence of multiple nitrogen and oxygen atoms. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H10N8O2

Molecular Weight

262.23 g/mol

IUPAC Name

7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene

InChI

InChI=1S/C9H10N8O2/c1-2-4-16(5-3-1)8-9(15-19-14-8)17-10-6-7(11-17)13-18-12-6/h1-5H2

InChI Key

BDCKUVNPBAUKSD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NON=C2[N+]3=NC4=NON=C4[N-]3

Origin of Product

United States

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